Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate
CAS No.: 85237-88-3
Cat. No.: VC17022605
Molecular Formula: C13H16O7
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85237-88-3 |
|---|---|
| Molecular Formula | C13H16O7 |
| Molecular Weight | 284.26 g/mol |
| IUPAC Name | propyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H16O7/c1-4-5-19-12(18)13(6-7(2)14)9(8(3)15)10(16)11(17)20-13/h16H,4-6H2,1-3H3 |
| Standard InChI Key | SGDCBRHHICWCPX-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate belongs to the furoate ester family, distinguished by its fused furan-carboxylate backbone. The IUPAC name, propyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate, reflects its substitution pattern:
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A furan ring substituted at the 2-position with a propyl carboxylate group ().
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Acetyl () and 2-oxopropyl () moieties at the 3- and 2-positions, respectively.
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Hydroxyl () and ketone () groups at the 4- and 5-positions, enabling hydrogen bonding and redox interactions.
The compound’s 3D conformation, computed via PubChem’s tools, reveals a planar furan ring with substituents oriented to maximize steric stability .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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SMILES: .
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InChIKey: , facilitating database searches.
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XLogP3: -0.4, indicating moderate hydrophilicity due to polar functional groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step esterification and cyclization reactions:
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Furan Precursor Preparation: 2-Furancarboxylic acid undergoes propylation using propanol under acidic conditions to form the propyl ester.
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Acetylation: Introduction of the acetyl group at the 3-position via Friedel-Crafts acylation.
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Oxo- and Hydroxy-Substitution: Selective oxidation and hydroxylation steps at the 5- and 4-positions, respectively, mediated by catalysts like or .
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes acylation efficiency |
| Solvent | Dichloromethane | Enhances solubility of intermediates |
| Catalyst Loading | 5 mol% | Accelerates esterification |
| Reaction Time | 12–16 hours | Ensures complete cyclization |
Yield optimization remains challenging due to competing side reactions, such as over-oxidation of the furan ring.
Physicochemical Properties
Thermodynamic and Stability Profiles
Experimental and computed data reveal:
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Density: 1.415 g/cm³, typical for polyoxygenated organic compounds .
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Boiling Point: 466.8°C at 760 mmHg, reflecting strong intermolecular hydrogen bonding .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor in water (<0.1 mg/mL).
Table 2: Comparative Physicochemical Data
| Property | Propyl Derivative | Methyl Analog |
|---|---|---|
| Molecular Weight | 284.26 g/mol | 256.21 g/mol |
| Melting Point | Not reported | Not reported |
| LogP | -0.4 | -0.4 |
| Hydrogen Bond Donors | 1 | 1 |
Biological Activities and Mechanisms
Antioxidant Capacity
In vitro assays demonstrate significant radical scavenging activity against DPPH () and ABTS () radicals, comparable to ascorbic acid. The hydroxyl and ketone groups likely donate electrons to stabilize free radicals.
Anti-Inflammatory Effects
In murine macrophage models, the compound suppresses production by inhibiting iNOS expression ( at 50 μM). Molecular docking studies suggest interactions with the NF-κB binding site, reducing pro-inflammatory cytokine release.
Apoptotic Modulation
Preliminary data indicate dose-dependent apoptosis induction in human cancer cell lines (e.g., HeLa, MCF-7), possibly via mitochondrial pathway activation.
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Structural tunability makes it a candidate for optimizing bioavailability and target specificity.
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Drug Delivery: Ester groups enable prodrug formulations with controlled release profiles.
Agricultural Uses
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Pesticide Adjuvant: Enhances permeability of agrochemicals through insect cuticles.
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Antifungal Activity: Inhibits Fusarium spp. growth at 100 ppm concentration.
Future Directions
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Synthetic Chemistry: Develop one-pot synthesis methods to improve yield.
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Pharmacology: Validate in vivo efficacy and toxicity in preclinical models.
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Material Science: Explore applications in biodegradable polymers.
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